molecular formula C27H48O5 B1215846 5alpha-Cyprinol CAS No. 2952-70-7

5alpha-Cyprinol

Cat. No.: B1215846
CAS No.: 2952-70-7
M. Wt: 452.7 g/mol
InChI Key: JNMALBXXJSWZQY-BBBUMGABSA-N
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Description

5alpha-cyprinol is a cyprinol.

Scientific Research Applications

Physicochemical Properties

5alpha-Cyprinol sulfate is characterized as a surface-active compound that plays a crucial role in lipid digestion. It forms micelles, which are essential for emulsifying fats in the digestive systems of fish. The critical micellization concentration (CMC) of this compound sulfate has been determined to be approximately 1.5 mM, indicating its effectiveness as a digestive detergent in aquatic environments .

Biological Functions

Digestive Aid
Research indicates that this compound sulfate significantly enhances the solubilization of lipids, making it vital for the digestive processes in cyprinid fish . It facilitates the absorption of lipophilic compounds by forming micelles in the intestinal lumen.

Interspecific Communication
this compound also serves as a kairomone, influencing predator-prey interactions. For instance, it has been shown to induce diel vertical migration (DVM) behaviors in Daphnia species by signaling the presence of predatory fish . This ecological role underscores its importance beyond mere digestion.

Toxicological Insights

While this compound is beneficial for digestion, it also poses toxicity risks. Studies have documented its hemolytic and cholestatic effects when administered intravenously in animal models, indicating potential hazards at elevated concentrations . The toxicological profile suggests that while it aids digestion, excessive exposure can lead to renal dysfunction and acute liver damage .

Case Study 1: Digestive Efficiency

A study demonstrated that this compound sulfate enhances lipid digestion efficiency in Cyprinus carpio. The presence of this bile salt increased the solubilization of monooleylglycerol significantly compared to controls without it .

Parameter Control With this compound
Lipid Solubilization (molecules per mol)0.82.1

Case Study 2: Ecological Impact

In another study focusing on Daphnia lumholtzi, exposure to this compound resulted in significant phenotypic changes, including elongated helmet and tail spine lengths. This morphological adaptation is believed to enhance predator evasion strategies .

Exposure Concentration (pM) Helmet Length Increase (%) Tail Spine Length Increase (%)
10149
100No significant changeNo significant change

Properties

CAS No.

2952-70-7

Molecular Formula

C27H48O5

Molecular Weight

452.7 g/mol

IUPAC Name

(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

InChI

InChI=1S/C27H48O5/c1-16(5-4-6-17(14-28)15-29)20-7-8-21-25-22(13-24(32)27(20,21)3)26(2)10-9-19(30)11-18(26)12-23(25)31/h16-25,28-32H,4-15H2,1-3H3/t16-,18-,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

JNMALBXXJSWZQY-BBBUMGABSA-N

SMILES

CC(CCCC(CO)CO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCCC(CO)CO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCCC(CO)CO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Synonyms

5 beta-cholestane-3 alpha,7-alpha,12 alpha,26,27-pentol
cholestane-3,7,12,26,27-pentol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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